molecular formula C20H17N7O2 B2733076 2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine CAS No. 1331269-45-4

2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine

Cat. No.: B2733076
CAS No.: 1331269-45-4
M. Wt: 387.403
InChI Key: NLCNNEIMGIMBEV-UHFFFAOYSA-N
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Description

2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a complex heterocyclic compound that features multiple functional groups, including pyrazole, azetidine, oxadiazole, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multi-step reactions that incorporate the formation of each heterocyclic ring. The general synthetic route may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds containing the pyrazole ring, such as 3(5)-substituted pyrazoles.

    Azetidine derivatives: Compounds with the azetidine ring, such as azetidine-2-carboxylic acid.

    Oxadiazole derivatives: Compounds featuring the oxadiazole ring, such as 1,2,4-oxadiazole-5-carboxylic acid.

    Pyrimidine derivatives: Compounds with the pyrimidine ring, such as 2,4-diaminopyrimidine.

Uniqueness

The uniqueness of 2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine lies in its combination of multiple heterocyclic rings, which imparts distinct chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c1-13-16(10-23-27(13)15-6-3-2-4-7-15)20(28)26-11-14(12-26)19-24-18(25-29-19)17-21-8-5-9-22-17/h2-10,14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCNNEIMGIMBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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